

Solubility of (2-Aminophenyl)urea in Organic Solvents: An In-depth Technical Guide

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Compound of Interest

Compound Name: (2-Aminophenyl)urea

Cat. No.: B1234191

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Disclaimer: This document provides a comprehensive technical guide to understanding and determining the solubility of **(2-Aminophenyl)urea**. It is important to note that publicly available literature does not contain specific quantitative solubility data for this compound. Therefore, this guide focuses on the foundational principles of urea derivative solubility, detailed experimental protocols for its determination, and the factors influencing this critical property. The provided tables are templates for recording experimentally derived data.

Introduction to the Solubility of Urea Derivatives

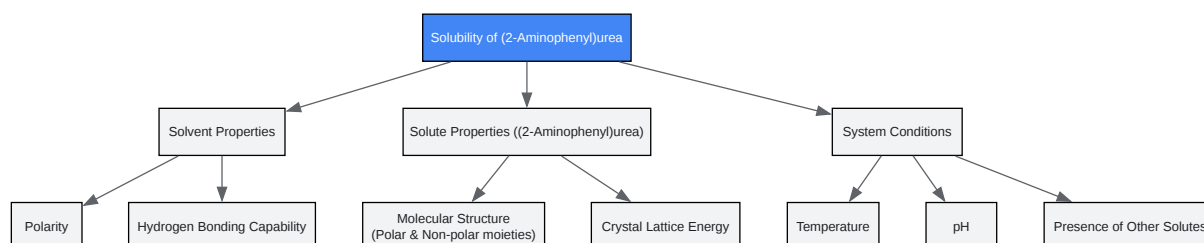
The solubility of a compound is a fundamental physicochemical property that significantly influences its behavior in various applications, from reaction kinetics in chemical synthesis to bioavailability in pharmaceutical formulations. **(2-Aminophenyl)urea**, as a urea derivative, possesses a molecular structure that dictates its interaction with different solvents. The presence of both a polar urea moiety and a less polar aminophenyl group results in a complex solubility profile that is highly dependent on the nature of the solvent.

The key structural features of **(2-Aminophenyl)urea** that govern its solubility are the carbonyl group (C=O) and the amino groups (-NH₂).^[1] These groups can participate in hydrogen bonding with solvent molecules, which is a primary driver of solubility in polar solvents.^[1] The aromatic aminophenyl ring, however, introduces a non-polar characteristic, which can enhance solubility in less polar organic solvents. The interplay between these competing features determines the extent to which **(2-Aminophenyl)urea** will dissolve in a given organic solvent.

Factors Influencing Solubility

The solubility of **(2-Aminophenyl)urea** in organic solvents is influenced by several key factors:

- **Solvent Polarity:** The principle of "like dissolves like" is central to understanding solubility. Polar solvents, particularly those capable of hydrogen bonding, are generally better at dissolving polar compounds like urea derivatives.^{[1][2]}
- **Temperature:** For most solid solutes, solubility increases with temperature.^[2] This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces between solvent molecules.
- **pH of the Solution:** Although urea itself is a neutral compound, the amino group in **(2-Aminophenyl)urea** can be protonated in acidic conditions, forming a more soluble salt.^[1] Conversely, in strongly basic solutions, the urea moiety may be affected, potentially altering its solubility.
- **Presence of Other Solutes:** The presence of other substances in the solvent can either increase or decrease the solubility of the compound of interest through various intermolecular interactions.



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Factors affecting the solubility of **(2-Aminophenyl)urea**.

Quantitative Solubility Data

As previously stated, specific quantitative solubility data for **(2-Aminophenyl)urea** in a range of organic solvents is not readily available in the peer-reviewed literature. Researchers are encouraged to determine this data experimentally. The following table is provided as a template for organizing and presenting such experimental findings for easy comparison.

| Organic Solvent | Temperature (°C) | Solubility (g/100 mL) | Molar Solubility (mol/L) | Method of Determination |
|-----------------------------|------------------|-----------------------|--------------------------|-------------------------|
| e.g., Methanol | e.g., 25 | e.g., Gravimetric | | |
| e.g., Ethanol | e.g., 25 | e.g., Gravimetric | | |
| e.g., Acetone | e.g., 25 | e.g., Gravimetric | | |
| e.g., Dichloromethane | e.g., 25 | e.g., Gravimetric | | |
| e.g., Toluene | e.g., 25 | e.g., Gravimetric | | |
| e.g., Dimethyl Sulfoxide | e.g., 25 | e.g., Gravimetric | | |
| e.g., N,N-Dimethylformamide | e.g., 25 | e.g., Gravimetric | | |

Experimental Protocol for Solubility Determination

The following section details a generalized experimental protocol for determining the solubility of **(2-Aminophenyl)urea** in an organic solvent using the isothermal equilibrium (gravimetric) method. This method is straightforward and relies on achieving a saturated solution at a constant temperature and then determining the concentration of the solute.

Materials and Apparatus

- **(2-Aminophenyl)urea** (high purity)

- Organic solvents of interest (analytical grade)
- Thermostatic shaker bath or incubator
- Analytical balance (± 0.0001 g)
- Vials with screw caps
- Syringe filters (chemically compatible with the solvent)
- Syringes
- Evaporating dish or pre-weighed vials
- Drying oven

Experimental Procedure

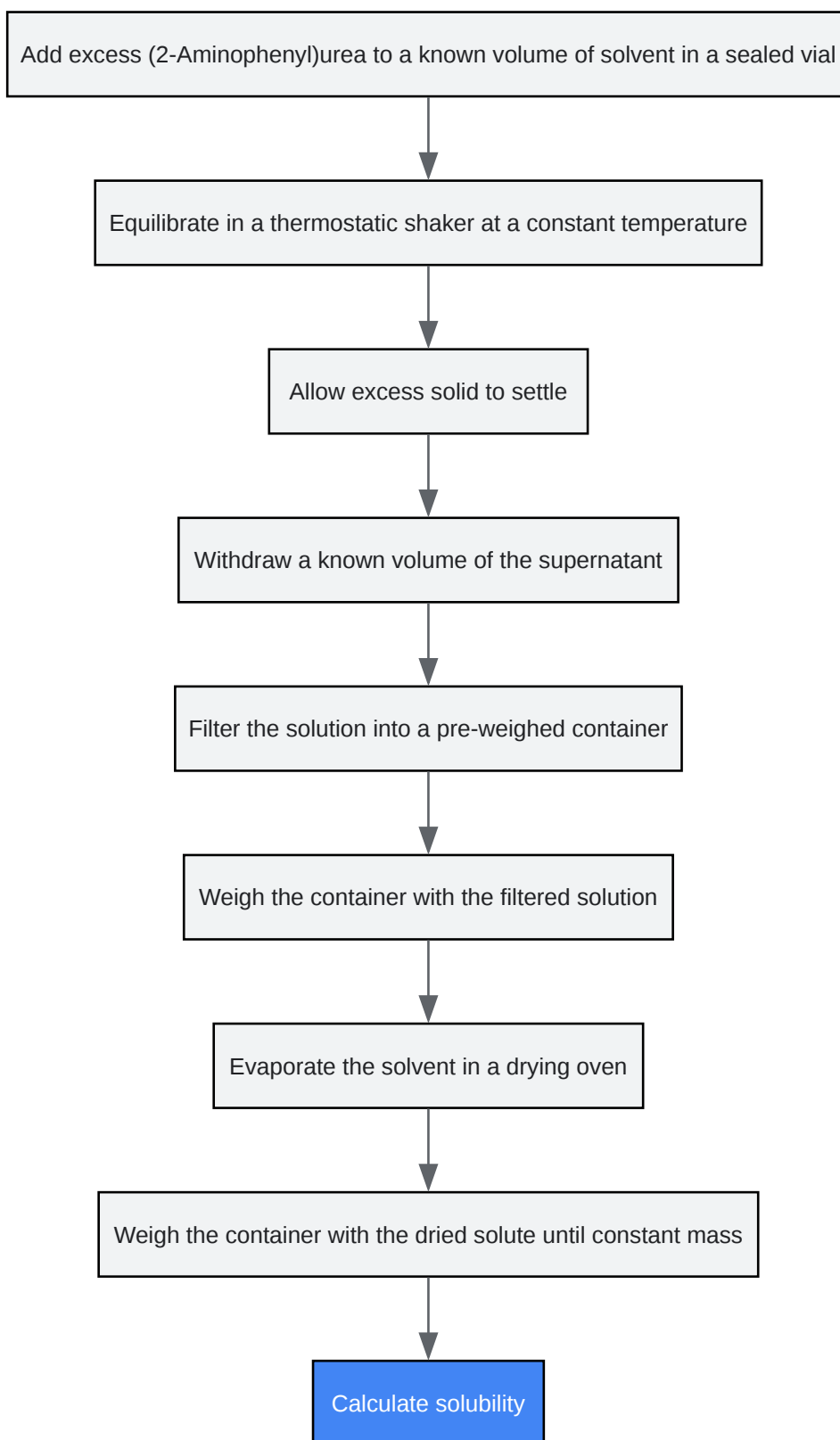
- Preparation of Saturated Solution:
 - Add an excess amount of **(2-Aminophenyl)urea** to a vial containing a known volume or mass of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.
 - Seal the vials tightly to prevent solvent evaporation.
 - Place the vials in a thermostatic shaker bath set to the desired temperature.
 - Agitate the vials for a sufficient period to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution becomes constant.^[3]
- Sample Collection and Filtration:
 - Once equilibrium is reached, stop the agitation and allow the excess solid to settle.
 - Carefully withdraw a known volume of the supernatant using a syringe.

- Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporating dish or vial to remove any undissolved solid particles. This step must be performed quickly to avoid temperature changes that could affect solubility.
- Gravimetric Analysis:
 - Weigh the evaporating dish or vial containing the filtered saturated solution to determine the mass of the solution.
 - Place the evaporating dish or vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute.
 - Continue drying until a constant mass is achieved.
 - The final mass represents the mass of the dissolved **(2-Aminophenyl)urea**.

Data Calculation

The solubility can be calculated as follows:

- Mass of the solvent: (Mass of the solution) - (Mass of the dissolved solute)
- Solubility (g/100 g solvent): $[(\text{Mass of dissolved solute}) / (\text{Mass of solvent})] \times 100$
- Solubility (g/100 mL solvent): The density of the solvent at the experimental temperature will be required for this conversion.



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Experimental workflow for determining the solubility of **(2-Aminophenyl)urea**.

Conclusion

While specific quantitative data on the solubility of **(2-Aminophenyl)urea** in various organic solvents is not readily available, this guide provides the necessary framework for researchers to understand the factors influencing its solubility and to experimentally determine this crucial property. The provided experimental protocol for the isothermal equilibrium method offers a reliable approach for generating accurate solubility data. By systematically investigating the solubility of **(2-Aminophenyl)urea**, researchers can better control and optimize processes in which this compound is utilized, particularly in the fields of chemical synthesis and drug development.

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- To cite this document: BenchChem. [Solubility of (2-Aminophenyl)urea in Organic Solvents: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1234191#solubility-of-2-aminophenyl-urea-in-different-organic-solvents]

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